Silanediol, dicyclopentyl-
Overview
Description
Silanediol, dicyclopentyl- is an organosilicon compound with the molecular formula C10H20O2Si. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two cyclopentyl groups.
Mechanism of Action
Target of Action
Silanediol, dicyclopentyl- is primarily known for its role as a hydrogen bond donor catalyst . It is used in various chemical reactions due to its impressive hydrogen-bonding abilities . The primary targets of Silanediol, dicyclopentyl- are the reactants in these chemical reactions that can benefit from the hydrogen-bonding capabilities of the compound .
Mode of Action
Silanediol, dicyclopentyl- interacts with its targets through hydrogen-bonding interactions . This interaction can directly activate an ionic substrate, leading to changes in the substrate’s reactivity . The hydrogen-bonding and anion-binding abilities of silanediols like Silanediol, dicyclopentyl- have significant value in enantioselective catalysis .
Biochemical Pathways
It is known that silanediols can offer reactivity patterns that are inaccessible with other types of catalysts . For instance, they are distinct in their ability to control the stereochemical outcome of certain reactions . The affected pathways and their downstream effects would depend on the specific chemical reactions in which Silanediol, dicyclopentyl- is used.
Result of Action
The molecular and cellular effects of Silanediol, dicyclopentyl-'s action would depend on the specific chemical reactions in which it is used. In general, the compound’s hydrogen-bonding capabilities can lead to changes in the reactivity of the substrates it interacts with . This can result in the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of Silanediol, dicyclopentyl- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactants or catalysts, and the temperature and pressure conditions of the reaction
Biochemical Analysis
Biochemical Properties
Silanediol, dicyclopentyl- has been found to have protease inhibitor properties . Proteases are enzymes that break down proteins and peptides, and inhibitors can regulate these enzymes. This suggests that Silanediol, dicyclopentyl- may interact with various enzymes and proteins in biochemical reactions .
Molecular Mechanism
Silanediols have been shown to act as transition state analog inhibitors of protease enzymes . This suggests that Silanediol, dicyclopentyl- may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanediol, dicyclopentyl- can be synthesized through the hydrolysis of dichlorosilanes. One common method involves the reaction of dicyclopentyldichlorosilane with water or hydroxide ions under controlled conditions. The reaction typically proceeds as follows:
(C5H9)2SiCl2+2H2O→(C5H9)2Si(OH)2+2HCl
The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of silanediol, dicyclopentyl- may involve large-scale hydrolysis of dicyclopentyldichlorosilane using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Silanediol, dicyclopentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents.
Condensation: Silanediols can undergo condensation reactions to form polysiloxanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Condensation: Acid or base catalysts are often used to promote the condensation of silanediols.
Major Products:
Oxidation: Silanones.
Substitution: Alkyl or acyl silanediols.
Condensation: Polysiloxanes.
Scientific Research Applications
Silanediol, dicyclopentyl- has several applications in scientific research:
Chemistry: It is used as a hydrogen bond donor catalyst in various organic reactions, including nucleophilic additions and enantioselective catalysis.
Biology: Silanediols are explored as potential inhibitors of protease enzymes due to their ability to mimic hydrated dipeptides.
Medicine: Research is ongoing to investigate the use of silanediols in the development of new therapeutic agents.
Comparison with Similar Compounds
Chlorosilanol: Similar to silanediol but with a chlorine atom instead of a hydroxyl group.
Diphenylsilanediol: Contains phenyl groups instead of cyclopentyl groups.
Comparison:
Hydrogen Bonding: Silanediol, dicyclopentyl- has stronger hydrogen-bonding capabilities compared to chlorosilanol due to the presence of two hydroxyl groups.
Reactivity: The cyclopentyl groups in silanediol, dicyclopentyl- provide steric hindrance, making it less reactive than diphenylsilanediol in certain reactions.
Properties
IUPAC Name |
dicyclopentyl(dihydroxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJXDUBNUSNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601167 | |
Record name | Dicyclopentylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-85-1 | |
Record name | Dicyclopentylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclopentylsilanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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